molecular formula C69H111N23O16S B560349 Apelin-13

Apelin-13

Cat. No.: B560349
M. Wt: 1550.8 g/mol
InChI Key: XXCCRHIAIBQDPX-PEWBXTNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apelin-13 is a peptide that serves as the endogenous ligand for the APJ receptor. The APJ receptor, a G protein-coupled receptor, is expressed in various organs and tissues, including the central nervous system and cardiovascular system. The discovery of this compound as an APJ ligand was confirmed by Professor Fuijio in 1998 .

Mechanism of Action

Target of Action

Apelin-13 is a neuroprotective peptide that plays a crucial role in preventing Alzheimer’s disease (AD). Its primary target is the apelin receptor (APJ) . APJ is widely expressed in the body and is associated with several physiological and pathophysiological cell activities, including apoptosis, autophagy, synaptic plasticity, and neuroinflammation .

Mode of Action

This compound exerts its neuroprotective effects through various mechanisms:

Biochemical Pathways

This compound activates the AMP-activated protein kinase (AMPK) pathway in brain tissue. This activation occurs through the apelin receptor (AR)/Gα/Phospholipase C (PLC)/inositol 1,4,5-trisphosphate (IP3)/calmodulin-dependent protein kinase (CaMKK) signaling pathway .

Result of Action

The molecular and cellular effects of this compound include:

Action Environment

Environmental factors, such as lifestyle, diet, and stress, can influence this compound’s efficacy and stability. Maintaining a healthy lifestyle and minimizing stress may enhance its protective effects against AD.

Preparation Methods

Apelin-13 is derived from a precursor protein containing 77 amino acids with a signal peptide at the N-terminus. After cleavage within the endoplasmic reticulum, an active peptide containing 55 amino acids is formed. Different isoforms of Apelin are categorized based on the length of their final products: apelin-36, apelin-17, and this compound. Interestingly, shorter forms of Apelin, such as this compound, appear to exhibit stronger activity .

Chemical Reactions Analysis

Apelin-13 participates in various cellular processes. It is generated by adipocytes and inhibits adipogenesis by affecting the mitogen-activated protein kinase (MAPK) pathway. In endothelial cells expressing the APJ receptor, this compound suppresses cell proliferation and migration by inhibiting certain extracellular signal kinases. Additionally, this compound induces vasodilation and lowers blood pressure by stimulating nitric oxide (NO) production. Notably, this compound is also involved in angiogenesis in breast and lung cancers .

Scientific Research Applications

Apelin-13’s research focus has centered on its impact on cardiovascular health and cancerResearchers continue to explore its multifaceted effects and therapeutic potential .

Comparison with Similar Compounds

Apelin-13 stands out due to its unique properties and specific interactions with the APJ receptor. While there are other apelin isoforms (apelin-36 and apelin-17), this compound’s distinct activity warrants further investigation .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCCRHIAIBQDPX-PEWBXTNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H111N23O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1550.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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